molecular formula C18H20N2OS B5834693 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide

Cat. No.: B5834693
M. Wt: 312.4 g/mol
InChI Key: HXGUWPSHVJSFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide, also known as D745, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a role in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. D745 has been shown to have potential therapeutic applications in cancer and other diseases, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.

Mechanism of Action

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This results in the inhibition of downstream signaling pathways that are regulated by CK2, including the PI3K/Akt and MAPK pathways. This compound has also been shown to induce apoptosis in cancer cells through a mechanism that involves the inhibition of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, its low yield and relatively high cost can be limiting factors for some experiments. In addition, the potential toxicity of this compound can be a concern, particularly in in vivo studies.

Future Directions

There are a number of potential future directions for research on N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in diseases other than cancer, such as neurodegenerative diseases and viral infections. Finally, further research is needed to elucidate the precise mechanisms underlying the anti-cancer and other effects of this compound, which could lead to the development of new therapeutic strategies.

Synthesis Methods

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide can be synthesized via a multi-step process involving the reaction of 3,5-dimethylaniline with carbon disulfide, followed by reaction with 3,4-dimethylbenzoyl chloride and subsequent purification. The yield of the final product is typically around 30%.

Scientific Research Applications

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. In particular, it has been shown to have anti-cancer activity in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. This compound has also been shown to have potential therapeutic applications in other diseases, including neurodegenerative diseases and viral infections.

Properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-11-7-12(2)9-16(8-11)19-18(22)20-17(21)15-6-5-13(3)14(4)10-15/h5-10H,1-4H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGUWPSHVJSFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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